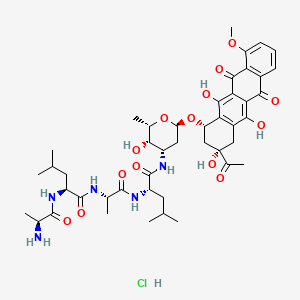

アラ-ロイ-アラ-ロイ ダウノルビシン塩酸塩

説明

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a synthetic derivative of daunorubicin, an anthracycline antibiotic used primarily in cancer treatment. This compound is characterized by the presence of a tetrapeptide sequence (Ala-Leu-Ala-Leu) conjugated to daunorubicin, enhancing its biochemical properties and therapeutic potential .

科学的研究の応用

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide-drug conjugates and their interactions with biological targets.

Biology: The compound is employed in research on cellular uptake mechanisms and intracellular trafficking of peptide-drug conjugates.

Medicine: It is investigated for its potential in targeted cancer therapy, particularly for its ability to selectively deliver daunorubicin to cancer cells.

Industry: The compound is used in the development of new drug delivery systems and formulations for improved therapeutic efficacy

作用機序

Target of Action

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, also known as Daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

Daunorubicin interacts with its targets through a couple of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs . This intercalation distorts the DNA helix and subsequently interferes with the normal DNA replication and transcription processes, leading to the inhibition of protein synthesis and cell death . Additionally, Daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The primary biochemical pathway affected by Daunorubicin is the DNA replication and transcription processes . By intercalating into DNA and inhibiting topoisomerase II, Daunorubicin disrupts these essential cellular processes, leading to cell death . The downstream effects include the inhibition of protein synthesis and induction of apoptosis .

Pharmacokinetics

It’s known that daunorubicin is administered intravenously , suggesting that it has direct access to the systemic circulation, bypassing the absorption phase typical of orally administered drugs.

Result of Action

The result of Daunorubicin’s action at the molecular and cellular level is the inhibition of DNA replication and transcription , leading to cell death . This makes it effective in the treatment of various types of leukemia, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myelogenous leukemia (CML) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride involves the conjugation of the tetrapeptide sequence to daunorubicin. The process typically includes the following steps:

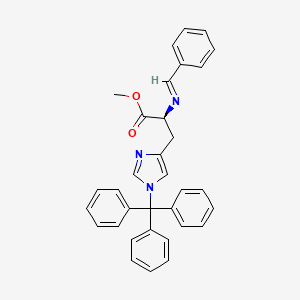

Peptide Synthesis: The tetrapeptide sequence (Ala-Leu-Ala-Leu) is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Conjugation: The synthesized tetrapeptide is then conjugated to daunorubicin through a suitable linker. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond between the peptide and daunorubicin.

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and unreacted starting materials.

Industrial Production Methods

Industrial production of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale chromatographic systems for purification .

化学反応の分析

Types of Reactions

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride undergoes various chemical reactions, including:

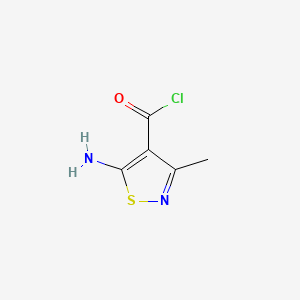

Oxidation: The anthracycline moiety can undergo oxidation reactions, leading to the formation of quinone and hydroquinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to its hydroquinone form.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different pharmacological properties .

類似化合物との比較

Similar Compounds

Daunorubicin: The parent compound, used in the treatment of various cancers.

Doxorubicin: A closely related anthracycline with similar mechanisms of action but different pharmacokinetic properties.

Idarubicin: Another anthracycline derivative with enhanced lipophilicity and improved cellular uptake.

Epirubicin: A stereoisomer of doxorubicin with reduced cardiotoxicity.

Uniqueness

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is unique due to its peptide conjugation, which enhances its selectivity and reduces systemic toxicity. This modification allows for targeted delivery to cancer cells, potentially improving therapeutic outcomes compared to other anthracyclines .

特性

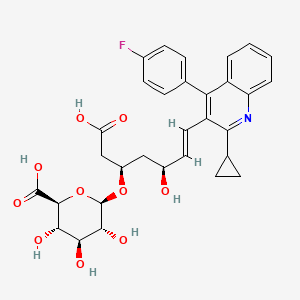

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWJYPAQXONXEF-SKQXRMJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62ClN5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746967 | |

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76582-70-2 | |

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)